molecular formula C5H3BrN4O B599628 6-Bromopurine 3-oxide CAS No. 19765-61-8

6-Bromopurine 3-oxide

Cat. No.: B599628
CAS No.: 19765-61-8
M. Wt: 215.01
InChI Key: OATMZKVDGCBTPQ-UHFFFAOYSA-N
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Description

6-Bromopurine 3-oxide is a derivative of purine, a heterocyclic aromatic organic compound It is characterized by the presence of a bromine atom at the 6th position and an oxide group at the 3rd position of the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromopurine 3-oxide typically involves the bromination of purine followed by oxidation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile. The reaction is carried out at room temperature or slightly elevated temperatures. The oxidation step can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents and reagents is also optimized to ensure cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

6-Bromopurine 3-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxides.

    Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, alkoxides in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

6-Bromopurine 3-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromopurine 3-oxide involves its interaction with nucleic acids and enzymes. The bromine atom and oxide group can form covalent bonds with nucleophilic sites on DNA and proteins, leading to the inhibition of DNA replication and enzyme activity. This compound targets specific molecular pathways involved in cell division and metabolism, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    6-Bromopurine: Lacks the oxide group, making it less reactive in certain chemical reactions.

    6-Chloropurine 3-oxide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    6-Iodopurine 3-oxide: Contains an iodine atom, which can affect its solubility and reactivity.

Uniqueness

6-Bromopurine 3-oxide is unique due to the presence of both a bromine atom and an oxide group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-bromo-3-hydroxypurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4O/c6-4-3-5(8-1-7-3)10(11)2-9-4/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATMZKVDGCBTPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=CN(C2=N1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704553
Record name 6-Bromo-3H-purin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19765-61-8
Record name 6-Bromo-3H-purin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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